molecular formula C17H13N7OS B2800612 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1202996-63-1

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2800612
CAS No.: 1202996-63-1
M. Wt: 363.4
InChI Key: RODBTNRKRRFQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13N7OS and its molecular weight is 363.4. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition of γ-Aminobutyric Acid Type A Receptor Partial Agonist

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, underwent metabolism and disposition analysis in humans. The biotransformation of the compound primarily occurred through oxidative deamination, leading to specific metabolites. Additionally, active renal secretion was observed, indicating a significant unbound renal clearance, which was 6-fold greater than the glomerular filtration rate. Experiments with human hepatic in vitro systems further elucidated the enzyme(s) involved in the clinically observed oxidative biotransformation pathways (Shaffer et al., 2008).

Disposition and Metabolism of SB-649868

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia treatment, exhibited comprehensive metabolism and disposition following oral administration. The study highlighted the principal route of metabolism involving oxidation of the benzofuran ring. The resultant principal metabolite in excreta, M25, accounted for at least 12% of the administered dose across urine and feces. This provided insights into the metabolic pathways and disposition of the compound in humans (Renzulli et al., 2011).

Captan Metabolism in Humans

The metabolism of Captan fungicide in humans was studied, yielding two biomarkers, THPI (tetrahydrophthalimide) and TTCA (thiazolidine-2-thione-4-carboxylic acid), in urine. The study aimed to evaluate the usefulness of TTCA and THPI as biomarkers of occupational exposure, comparing human and rat dermal absorption and metabolism. The findings highlighted the stable nature of the metabolites and the differences in dermal absorption and metabolism between humans and rats, providing valuable insights into human exposure to Captan fungicide (Krieger & Thongsinthusak, 1993).

Properties

IUPAC Name

2-anilino-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS/c25-16(15-10-26-17(21-15)20-12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)24-11-18-22-23-24/h1-11H,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBTNRKRRFQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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